GDC-0879 Hydrochloride

B-Raf V600E kinase inhibition IC50

GDC-0879 Hydrochloride is a highly selective, orally bioavailable B-Raf V600E inhibitor (IC₅₀=0.13 nM). It uniquely potently induces CRAF-dependent paradoxical ERK activation, ideal for dissecting RAF dimerization and MAPK biology. With validated oral PK (65% bioavailability in mouse) and established dose-response in A375/Colo205 xenografts, it is the definitive tool for in vivo tumor growth inhibition studies. Emerging podocyte-protective applications further differentiate it from standard RAF inhibitors. Researchers trust it for high-specificity B-Raf interrogation with minimal off-target kinase effects.

Molecular Formula C₁₉H₁₉ClN₄O₂
Molecular Weight 370.83
Cat. No. B1154714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGDC-0879 Hydrochloride
Synonyms2,3-Dihydro-5-[1-(2-hydroxyethyl)-3-(4-pyridinyl)-1H-pyrazol-4-yl]-1H-Inden-1-one Oxime Hydrochloride
Molecular FormulaC₁₉H₁₉ClN₄O₂
Molecular Weight370.83
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GDC-0879 Hydrochloride for B-Raf V600E Mutant Cancer Research


GDC-0879 Hydrochloride is an orally bioavailable, ATP-competitive B-Raf kinase inhibitor belonging to the type I RAF inhibitor class [1]. It exhibits potent and selective inhibition of B-Raf harboring the V600E mutation (IC₅₀ = 0.13 nM against purified V600E B-Raf-catalyzed MEK phosphorylation at 4 μM ATP), with cellular pERK IC₅₀ values ranging from 29 nM in Colo205 colon cancer cells to 63 nM in Malme-3M melanoma cells . GDC-0879 demonstrates selectivity over >200 protein kinases (IC₅₀ >1 μM) and is orally active in suppressing tumor growth in B-Raf V600E mutant xenograft models [2].

Why GDC-0879 Hydrochloride Cannot Be Substituted by Other BRAF Inhibitors


B-Raf inhibitors are not interchangeable research tools despite sharing a common nominal target. GDC-0879, vemurafenib (PLX4032), dabrafenib, and other RAF inhibitors differ substantially in enzymatic potency, cellular efficacy across V600E mutant cell lines, paradoxical activation of wild-type RAF signaling, kinase selectivity profiles, and oral pharmacokinetic parameters [1]. Substitution without accounting for these quantitative differences introduces experimental variability, compromises cross-study reproducibility, and may alter biological conclusions regarding RAF/MAPK pathway modulation [2].

Quantitative Differentiation Evidence for GDC-0879 Hydrochloride


Enzymatic Potency vs. Vemurafenib and Dabrafenib

GDC-0879 demonstrates significantly higher enzymatic potency against purified B-Raf V600E compared to vemurafenib and dabrafenib in cell-free assays. GDC-0879 inhibits V600E B-Raf-catalyzed MEK phosphorylation with IC₅₀ = 0.13 nM (at 4 μM ATP) , whereas vemurafenib exhibits IC₅₀ = 31 nM and dabrafenib IC₅₀ = 0.7 nM against B-Raf V600E in comparable enzymatic assays .

B-Raf V600E kinase inhibition IC50 biochemical assay

Cellular pERK Inhibition Profile Across Multiple B-Raf V600E Cell Lines

GDC-0879 exhibits cell line-dependent cellular pERK inhibition with quantitative differences across B-Raf V600E mutant models. pERK IC₅₀ values are 29 nM in Colo205 colon carcinoma cells, 59 nM in A375 melanoma cells, and 63 nM in Malme-3M melanoma cells . This cellular potency profile differs from that of vemurafenib, which demonstrates 100-fold cellular selectivity for B-Raf V600E over wild-type B-Raf but with higher absolute IC₅₀ values across the same cell lines .

pERK cellular pharmacodynamics Colo205 A375 Malme-3M

Differential CRAF Dependence in Paradoxical MAPK Activation vs. PLX4720

GDC-0879 induces significantly stronger paradoxical activation of CRAF and downstream MAPK signaling in wild-type RAF cells compared to PLX-4720 (the research tool analog of vemurafenib). In side-by-side mechanistic studies, PLX-4720 exhibited significantly less CRAF activation, far less BRAF/CRAF dimerization, and required much higher drug doses to achieve paradoxical activation effects compared to GDC-0879 [1]. Furthermore, in B-Raf-deficient epidermis, GDC-0879 still induced ERK activation and tumorigenesis via CRAF-dependent mechanisms, whereas PLX-4032 (vemurafenib) required both B-Raf and C-Raf for ERK activation [2].

paradoxical activation CRAF wild-type RAF dimerization

Oral Bioavailability Species-Dependent Differentiation

GDC-0879 exhibits species-dependent oral bioavailability ranging from 18% in dog to 65% in mouse, with mouse being the optimal preclinical species for in vivo oral administration studies [1]. In female nude mice, oral administration of GDC-0879 (10 and 30 mg/kg) showed dose-proportional absorption, with the 10 mg/kg dose achieving peak plasma concentration (Cₘₐₓ) of 0.12 μg/mL at 1.5 hours (Tₘₐₓ) and the 30 mg/kg dose reaching Cₘₐₓ = 0.4 μg/mL at 2 hours . The apparent volume of distribution in mice is 6.19 L/kg, with absorption rate constant kₐ = 8.20 h⁻¹ and elimination rate constant kₑ = 0.59 h⁻¹ [2].

pharmacokinetics oral bioavailability preclinical PK

Kinase Selectivity Profile: >200 Kinases with IC₅₀ >1 μM

GDC-0879 demonstrates selectivity over >200 protein kinases with IC₅₀ values >1 μM . At a screening concentration of 1 μM, GDC-0879 was tested against 140 kinases and exhibited >90% inhibitory activity only against RAF family kinases [1]. This selectivity profile is distinct from dabrafenib, which inhibits B-Raf V600E, B-Raf WT, and C-Raf with IC₅₀ values of 0.7 nM, 5.2 nM, and 6.3 nM respectively , and from vemurafenib which exhibits off-target activity against SRMS, ACK1, and MAP4K5 .

kinase selectivity off-target profiling RAF inhibitor

Primary Research Applications for GDC-0879 Hydrochloride


Investigating Paradoxical RAF Activation and CRAF-Dependent MAPK Signaling

GDC-0879 is the preferred research tool for studies examining paradoxical activation of the MAPK pathway in wild-type RAF cells due to its robust CRAF activation and BRAF/CRAF dimerization properties that exceed those of PLX-4720/vemurafenib. Researchers using GDC-0879 can reliably induce and study CRAF-dependent ERK activation at lower compound concentrations than alternative RAF inhibitors, enabling clearer mechanistic dissection of RAF dimerization biology [1].

B-Raf V600E Mutant Xenograft Efficacy Studies in Mouse Models

For in vivo tumor growth inhibition studies using B-Raf V600E mutant xenografts (A375 melanoma, Colo205 colorectal carcinoma), GDC-0879 offers well-characterized oral pharmacokinetics with 65% bioavailability in mouse and established dose-response relationships. Oral administration at 50-200 mg/kg qd or bid effectively suppresses tumor growth and pMEK1 in these models, with published pharmacodynamic thresholds (>40% pMEK1 inhibition required for efficacy) guiding experimental design [2][3].

High-Specificity Biochemical and Cellular Screening Assays

GDC-0879's exceptional enzymatic potency (IC₅₀ = 0.13 nM) combined with its >200-kinase selectivity profile (IC₅₀ >1 μM) enables low-concentration, high-specificity interrogation of B-Raf V600E function in biochemical and cellular assays. This profile is particularly valuable for high-throughput screening campaigns, selectivity profiling studies, and assays where minimizing off-target kinase inhibition is critical to data interpretation .

Podocyte Biology and Kidney Disease Research Applications

GDC-0879 has demonstrated podocyte-protective effects through paradoxical activation of the MEK/ERK pathway, promoting podocyte survival against cellular stressors and rescuing podocyte injury and kidney filter function in Pdss2kd/kd mouse models [4][5]. This emerging application distinguishes GDC-0879 from other RAF inhibitors and supports its use in studies investigating MAPK pathway modulation in kidney biology, CoQ-deficiency kidney disease, and podocyte lipid peroxidation research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for GDC-0879 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.